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Compound of Interest

Compound Name: Jaconine

Cat. No.: B1233471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral

characteristics of Jaconine, a macrocyclic pyrrolizidine alkaloid. Due to the limited availability

of published, quantitative spectral data for Jaconine, this document presents a combination of

predicted data based on its known chemical structure, data from its close analog Jacobine, and

typical spectral features of the pyrrolizidine alkaloid class. The information herein is intended to

serve as a foundational resource for researchers in natural product chemistry, toxicology, and

drug development.

Introduction to Jaconine
Jaconine (C₁₈H₂₆ClNO₆, Molar Mass: 387.9 g/mol ) is a chlorinated pyrrolizidine alkaloid

derived from plants of the Jacobaea (formerly Senecio) genus. It is structurally defined as the

chlorohydrin of Jacobine, another prominent alkaloid in this family, formed by the reaction of

Jacobine with hydrochloric acid. Like many 1,2-unsaturated pyrrolizidine alkaloids, Jaconine
and its congeners are of significant interest due to their potential hepatotoxicity. This toxicity is

primarily mediated by metabolic activation in the liver to highly reactive pyrrolic esters, which

can alkylate cellular macromolecules.[1][2] Understanding the spectral properties of Jaconine
is crucial for its identification, quantification, and for further studies into its metabolism and

mechanism of action.
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The following tables summarize the expected and representative spectral data for Jaconine.

The ¹H and ¹³C NMR data are predicted based on established chemical shift ranges for the

functional groups and structural motifs present in the molecule.[3][4][5][6][7][8][9][10][11] The

mass spectrometry data is based on common fragmentation patterns observed for macrocyclic

diester pyrrolizidine alkaloids.[12][13][14][15][16] The infrared data corresponds to

characteristic absorption frequencies for the functional groups within Jaconine.[17][18][19][20]

[21]

Table 1: Predicted ¹H NMR Spectral Data for Jaconine in CDCl₃
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H-1 (CH₂) ~2.5 - 3.5 m
Diastereotopic
protons adjacent to
nitrogen.

H-2 ~5.8 - 6.2 m
Olefinic proton on the

pyrrolizidine ring.

H-3 (CH₂) ~3.0 - 4.0 m
Diastereotopic protons

adjacent to nitrogen.

H-5 (CH₂) ~3.5 - 4.5 m

Diastereotopic protons

adjacent to ester

oxygen.

H-6 ~2.0 - 2.8 m
Methine proton on the

pyrrolizidine ring.

H-7 ~4.0 - 5.0 m

Methine proton

bearing an ester

group.

H-8 ~2.0 - 2.5 m
Bridgehead proton of

the pyrrolizidine ring.

H-9 (CH₂) ~4.5 - 5.5 ABd
Diastereotopic protons

of the allylic ester.

H-11' (CH₃) ~1.0 - 1.5 s
Methyl group on a

quaternary carbon.

H-12' (CH₃) ~1.0 - 1.5 d
Methyl group adjacent

to a methine.

H-13' (CH) ~4.0 - 4.5 q
Methine proton

adjacent to chlorine.

H-14' (CH₃) ~1.5 - 2.0 d

Methyl group adjacent

to the chloroethyl

group.
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| OH | Variable | br s | Hydroxyl protons; position and appearance are concentration and solvent

dependent. |

Table 2: Predicted ¹³C NMR Spectral Data for Jaconine in CDCl₃

Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-1 ~60 - 65
Carbon adjacent to
nitrogen.

C-2 ~125 - 135 Olefinic carbon.

C-3 ~130 - 140 Olefinic carbon.

C-5 ~50 - 55 Carbon adjacent to nitrogen.

C-6 ~35 - 45
Aliphatic carbon in the

pyrrolizidine ring.

C-7 ~70 - 80
Carbon bearing an ester

group.

C-8 ~75 - 85 Bridgehead carbon.

C-9 ~60 - 70
Allylic carbon bearing an ester

group.

C-10' (C=O) ~170 - 175 Ester carbonyl.

C-11' ~80 - 85
Quaternary carbon with

hydroxyl and methyl groups.

C-12' (CH₃) ~15 - 25 Methyl group.

C-13' (CH-Cl) ~55 - 65 Carbon bearing chlorine.

C-14' (CH₃) ~15 - 25 Methyl group.

C-15' ~40 - 50 Quaternary carbon.

C-16' (C=O) ~170 - 175 Ester carbonyl.

C-17' (CH₃) ~20 - 30 Methyl group.
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| C-18' (CH₃) | ~10 - 20 | Methyl group. |

Table 3: Representative Mass Spectrometry (MS) Data for Jaconine

m/z (Mass-to-Charge
Ratio)

Interpretation Notes

388 [M+H]⁺ Protonated Molecular Ion
Exact mass for
C₁₈H₂₇ClNO₆⁺.

370 [M+H-H₂O]⁺ Loss of water
Dehydration from one of the

hydroxyl groups.

352 [M+H-HCl]⁺ Loss of hydrogen chloride
Characteristic loss for the

chlorohydrin moiety.

220 [M+H - Necic Acid Fragment]⁺

Cleavage of the ester linkage

at C-7, a common

fragmentation for macrocyclic

diesters.

138 Retronecine base fragment

Characteristic fragment of the

pyrrolizidine core after ester

cleavage.

120 [Fragment at 138 - H₂O]⁺
Further fragmentation of the

retronecine base.

| 94 | Pyrrole-like fragment | Further fragmentation of the pyrrolizidine core. |

Table 4: Characteristic Infrared (IR) Spectroscopy Data for Jaconine
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3500 - 3300 O-H stretch
Hydroxyl groups (broad
due to hydrogen bonding).

~3000 - 2850 C-H stretch Aliphatic sp³ C-H bonds.

~1735 - 1715 C=O stretch
Ester carbonyl groups (strong

absorption).

~1650 C=C stretch
Alkene double bond in the

pyrrolizidine ring.

~1250 - 1100 C-O stretch
Ester C-O bonds (strong

absorption).

| ~750 - 650 | C-Cl stretch | Carbon-chlorine bond. |

Experimental Protocols
The following protocols are generalized methodologies for the spectroscopic analysis of

pyrrolizidine alkaloids like Jaconine and are adaptable based on specific instrumentation and

sample characteristics.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of purified Jaconine in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). For enhanced solubility or to resolve overlapping signals,

other solvents such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may

be used.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of

2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are generally sufficient

for a high-purity sample.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using proton decoupling. Due to the low

natural abundance and longer relaxation times of ¹³C, a greater number of scans (e.g., 1024

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1233471?utm_src=pdf-body
https://www.benchchem.com/product/b1233471?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to 4096) and a longer total acquisition time (several hours) may be necessary to achieve an

adequate signal-to-noise ratio.

2D NMR Experiments: To confirm assignments, conduct 2D NMR experiments such as

COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC

(Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond

Correlation) to correlate proton and carbon signals.[22]

3.2 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of Jaconine (1-10 µg/mL) in a suitable solvent

system, typically a mixture of acetonitrile and water with a small amount of formic acid

(0.1%) to promote protonation.

LC-MS/MS Analysis: Perform analysis using a liquid chromatography system coupled to a

tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an

electrospray ionization (ESI) source in positive ion mode.[14]

Chromatography: Use a C18 reversed-phase column with a gradient elution, for example,

from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.

Mass Spectrometry: Set the mass spectrometer to scan for the expected protonated

molecular ion [M+H]⁺ (m/z 388). For tandem MS (MS/MS), select the precursor ion at m/z

388 and acquire product ion spectra using collision-induced dissociation (CID) to observe the

characteristic fragmentation patterns.[12]

3.3 Infrared (IR) Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FT-IR) analysis, prepare the sample as

a KBr (potassium bromide) pellet. Mix a small amount of dry, purified Jaconine (1-2 mg) with

approximately 100-200 mg of spectroscopic grade KBr. Grind the mixture to a fine powder

and press it into a transparent disc using a hydraulic press.[23]

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Acquire the

spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, over the range of

4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in Jaconine, as detailed in Table 4.

Mandatory Visualizations
The primary biological significance of Jaconine and related alkaloids is their mechanism of

toxicity, which involves metabolic activation. The following diagram illustrates this critical

pathway.
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Caption: Metabolic activation pathway of Jaconine leading to hepatotoxicity.

The following diagram illustrates the experimental workflow for the identification and

characterization of Jaconine from a plant source.
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Caption: General experimental workflow for the isolation and analysis of Jaconine.
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[https://www.benchchem.com/product/b1233471#jaconine-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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